molecular formula C₂₇H₄₂O₃ B1145604 (1α,3β)-9,10-Secocholesta-5(10),8-dien-6-yne-1,3,25-triol CAS No. 134458-49-4

(1α,3β)-9,10-Secocholesta-5(10),8-dien-6-yne-1,3,25-triol

Cat. No.: B1145604
CAS No.: 134458-49-4
M. Wt: 414.62
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Description

(1α,3β)-9,10-Secocholesta-5(10),8-dien-6-yne-1,3,25-triol is a complex organic compound that belongs to the class of secosteroids Secosteroids are a subclass of steroids where one of the carbon rings is “broken” or “opened

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1α,3β)-9,10-Secocholesta-5(10),8-dien-6-yne-1,3,25-triol typically involves multiple steps starting from simpler steroid precursors. The process may include:

    Oxidation: Introduction of hydroxyl groups at specific positions.

    Ring Opening: Breaking of the steroid ring to form the secosteroid structure.

    Alkyne Formation: Introduction of the alkyne group at the 6-position.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Biotechnological Approaches: Using microorganisms or enzymes to catalyze specific reactions.

    Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1α,3β)-9,10-Secocholesta-5(10),8-dien-6-yne-1,3,25-triol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or alkyne groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may result in saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (1α,3β)-9,10-Secocholesta-5(10),8-dien-6-yne-1,3,25-triol is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities, such as anti-inflammatory or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, this compound could be explored for therapeutic applications

Industry

In industry, this compound may be used in the development of new materials or as a component in specialized chemical processes.

Mechanism of Action

The mechanism of action of (1α,3β)-9,10-Secocholesta-5(10),8-dien-6-yne-1,3,25-triol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1α,3β)-9,10-Secocholesta-5(10),8-dien-6-yne-1,3,25-triol include other secosteroids such as:

    Calcitriol: A hormonally active form of vitamin D.

    Secosteroidal Analogs: Compounds with similar ring-opened structures.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the alkyne group at the 6-position and the hydroxyl groups at the 1, 3, and 25 positions. These features may confer unique biological activities and chemical reactivity compared to other secosteroids.

Properties

CAS No.

134458-49-4

Molecular Formula

C₂₇H₄₂O₃

Molecular Weight

414.62

Synonyms

(1R,3S)-5-[2-[(1R,3aR,7aR)-2,3,3a,6,7,7a-Hexahydro-1-[(1R)-5-hydroxy-1,5-dimethylhexyl]-7a-methyl-1H-inden-4-yl]ethynyl]-4-methyl-4-cyclohexene-1,3-diol;  (1R)-5-(((1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H

Origin of Product

United States

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